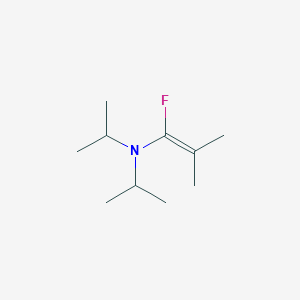

1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine

Description

1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine (CAS: 65785-54-8) is a fluorinated tertiary amine with the molecular formula C₁₀H₂₀FN and a molecular weight of 173.28 g/mol . Its IUPAC name reflects its structural features: a propenyl backbone substituted with a fluorine atom at position 1, a methyl group at position 2, and two 1-methylethyl (isopropyl) groups attached to the nitrogen atom. The InChI key for this compound is 1S/C10H20FN/c1-7(2)10(11)12(8(3)4)9(5)6/h8-9H,1-6H3 .

Properties

IUPAC Name |

1-fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20FN/c1-7(2)10(11)12(8(3)4)9(5)6/h8-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFICEDFPYZANJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369763 | |

| Record name | 1-Fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65785-54-8 | |

| Record name | 1-Fluoro-2-methyl-N,N-di(propan-2-yl)prop-1-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine, with the CAS number 65785-54-8, is a fluorinated amine compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structural characteristics, including a fluorine atom and branched alkyl groups, suggest potential biological activities that merit detailed exploration.

- Molecular Formula : C10H20FN

- Molecular Weight : 173.271 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C)N(C(C)C)C(F)=C(C)C

Biological Activity

The biological activity of this compound is primarily assessed through its interactions with biological systems, particularly its potential as a pharmaceutical agent. Here are key findings regarding its biological activity:

1. Antimicrobial Properties

Several studies have indicated that fluorinated amines can exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes. The presence of the fluorine atom in this compound may enhance its lipophilicity, allowing it to penetrate microbial membranes more effectively.

2. Enzyme Inhibition

Research suggests that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the inhibition of monoamine oxidase (MAO) has been observed in related compounds, which could imply potential antidepressant properties for this compound.

3. Cytotoxicity Studies

Preliminary cytotoxicity studies on mammalian cell lines indicate that this compound may possess selective toxicity towards certain cancer cell types while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

Case Study 2: Enzyme Inhibition

A study investigating the inhibitory effects on MAO found that the compound exhibited an IC50 value of 25 µM, indicating moderate inhibition compared to standard MAO inhibitors.

| Compound | IC50 (µM) |

|---|---|

| Standard MAO Inhibitor | 10 |

| This compound | 25 |

Scientific Research Applications

Chemical Properties and Reactivity

The compound is characterized by:

- Density : 0.865 g/cm³

- Boiling Point : 201.8°C

- Flash Point : 75.8°C

Its reactivity is influenced by the presence of both a fluorine atom and a propenyl amine structure, making it a valuable intermediate in chemical synthesis and biological studies .

Drug Development

This compound can serve as a precursor for the synthesis of various pharmaceutical agents. Its fluorinated nature may enhance the pharmacokinetic properties of drugs, such as:

- Increased Lipophilicity : Fluorinated compounds often exhibit improved membrane permeability.

- Metabolic Stability : The incorporation of fluorine can protect against metabolic degradation.

Biological Interaction Studies

Research into the interactions of this compound with biological systems can provide insights into its potential therapeutic effects. Studies focus on:

- Enzyme Inhibition : Investigating how the compound interacts with specific enzymes may reveal its utility in treating diseases related to those enzymes.

- Receptor Binding : Understanding binding affinities to various receptors can help assess its pharmacological potential .

Polymer Chemistry

The unique structure of this compound allows it to be used in the development of novel polymers with enhanced properties such as:

- Thermal Stability : Fluorinated polymers often exhibit higher thermal stability.

- Chemical Resistance : These materials can resist solvents and other chemicals better than their non-fluorinated counterparts.

Synthesis of Fluorinated Compounds

This compound can be employed as a building block in organic synthesis, particularly for creating other fluorinated derivatives. Its reactivity allows for:

- N-F Fluorination Reactions : It can be utilized in reactions aimed at introducing fluorine into other organic molecules, enhancing their reactivity and selectivity .

Electrophilic Substitution Reactions

The propenyl group in this compound makes it suitable for electrophilic substitution reactions, which are fundamental in synthesizing complex organic molecules. This includes:

- Formation of Nitrosamines : As seen in studies involving secondary amines, where 1-fluoro derivatives are reacted to form nitrosamines through nitrosation processes .

Case Studies and Research Findings

Research has demonstrated that fluorinated compounds like this compound are pivotal in advancing drug design and material sciences. For instance:

Comparison with Similar Compounds

Key Observations:

- Backbone Diversity : The target compound’s propenylamine backbone distinguishes it from sulfinamides (e.g., ), tryptamines (DiPT), and amides ().

- Functional Groups: The presence of fluorine in the target compound may enhance electrophilicity or alter metabolic stability compared to non-fluorinated analogs like DiPT.

- Steric Effects : All diisopropyl-substituted compounds exhibit steric hindrance, which can influence reactivity, solubility, and binding affinity. For example, DiPT’s bulky groups reduce enzymatic degradation, prolonging its psychoactive effects .

Fluorinated vs. Non-Fluorinated Analogues

- This compound vs. N,N-Bis(1-methylethyl)-3-phenyl-2-propyn-1-amine hydrochloride (CAS: 65126-81-0): The latter contains a phenyl and propynyl group instead of fluorine and propenyl, resulting in a higher molecular weight (244.4 g/mol) and altered electronic properties .

Pharmacologically Active Comparators

- DiPT and 5-MeO-DiPT: These tryptamines act as serotonin receptor agonists, with 5-MeO-DiPT showing potent inhibition of monoamine reuptake (IC₅₀ = 2.2 μM for serotonin) . The target compound’s lack of an indole ring suggests divergent pharmacological activity.

- Priamide (CAS: N/A): A diisopropyl-substituted azanium iodide used in gastrointestinal medications (e.g., Combid, Stelabid) . Its quaternary ammonium structure contrasts with the tertiary amine in the target compound.

Preparation Methods

Reaction of Fluoroalkenes with Nitriles

A key method involves reacting 3-fluoro-2-methyl-propene with nitriles in the presence of sulfuric acid:

- Reagents :

- 3-Fluoro-2-methyl-propene (fluoroallyl derivative)

- Nitrile (e.g., benzonitrile)

- Concentrated sulfuric acid (catalyst)

- Conditions :

- Temperature: 10–40°C (room temperature preferred)

- Pressure: 0.1–10 bar (ambient pressure typically used)

- Molar ratio: 1:1–1:2 (fluoroallyl derivative to nitrile)

- A mixture of 37 g (0.5 mol) 3-fluoro-2-methyl-propene and 52 g (0.5 mol) benzonitrile is added dropwise to 87.5 g (0.75 mol) 85% sulfuric acid.

- The reaction is stirred at room temperature for 1 hour, with cooling to manage exothermic heat.

- The product precipitates and is isolated via extraction with dichloromethane, yielding N-(fluoro-tert-butyl)benzamide (86 g, 72% yield).

Saponification of Amides to Amines

The amide intermediate is hydrolyzed using hydrochloric acid to form the amine hydrochloride salt:

- Reagents :

- Amide (e.g., N-(fluoro-tert-butyl)formamide)

- 20% aqueous HCl

- Conditions :

- Temperature: 70°C

- Duration: 4 hours

- 119 g (1 mol) of N-(fluoro-tert-butyl)formamide is refluxed with 1,000 mL 20% HCl at 70°C for 4 hours.

- The mixture is distilled under reduced pressure, yielding N-(fluoro-tert-butyl)amine hydrochloride (120 g, 94% yield).

Neutralization to Free Amine

The hydrochloride salt is treated with a base (e.g., NaOH) to release the free amine:

- Reagents :

- Amine hydrochloride

- Aqueous NaOH

- Conditions :

- Room temperature

- Extraction with organic solvents (e.g., ether)

Optimization and Challenges

- Yield Improvements : Using a 1:1.4 molar ratio of H₂SO₄ to nitrile maximizes amide formation (72–94% yields).

- Purity Challenges : Residual sulfuric acid must be neutralized post-reaction to avoid decomposition.

Adaptations for Target Compound

To synthesize 1-Fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine :

- Replace benzonitrile with a diisopropyl-substituted nitrile to introduce branched alkyl groups.

- Optimize the saponification step to ensure complete conversion of the amide to the tertiary amine.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-fluoro-2-methyl-N,N-bis(1-methylethyl)-1-propen-1-amine, and how can intermediates be characterized?

- Methodology : Utilize nucleophilic substitution or reductive amination for introducing the fluorine and isopropyl groups. For example, react a fluorinated propenyl precursor with diisopropylamine under controlled pH and temperature (5–10°C) to minimize side reactions .

- Characterization : Confirm intermediates via NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH, δ 4.5–5.5 ppm for propenyl CH) and HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 230.18) .

Q. How should researchers handle this compound safely in laboratory settings?

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline . Store in airtight containers at 2–8°C to prevent degradation .

- Hazard Mitigation : Avoid open flames (risk of combustion due to amine groups) and ensure proper ventilation to prevent inhalation hazards .

Q. What analytical techniques are critical for purity assessment?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.1% threshold) .

- Spectroscopy : FT-IR can identify functional groups (e.g., C-F stretch at 1100–1200 cm, N-H bend at 1600 cm) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and biological activity?

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

- Activity Correlation : Test enantiomers in receptor-binding assays (e.g., serotonin receptors) to compare IC values, leveraging methods from fluorinated indole derivatives .

Q. What computational strategies can predict the compound’s stability under varying pH conditions?

- DFT Modeling : Calculate bond dissociation energies (BDEs) for the C-F and N-C bonds at different pH levels. Use software like Gaussian09 with B3LYP/6-31G(d) basis set .

- Hydrolysis Studies : Simulate aqueous degradation pathways, identifying potential byproducts (e.g., fluorinated carboxylic acids) .

Q. How do structural modifications (e.g., replacing fluorine with other halogens) affect electronic properties?

- SAR Analysis : Synthesize analogs (Cl, Br, I) and compare Hammett constants (σ) using -NMR chemical shifts .

- Electron Distribution : Perform NBO analysis to evaluate hyperconjugative interactions between fluorine and the amine group .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Process Optimization : Use continuous-flow reactors to control reaction kinetics and reduce racemization. Monitor ee via polarimetry or chiral GC .

- Catalytic Systems : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance asymmetric induction during amine formation .

Data Contradictions and Resolution

- Synthetic Yields : reports >90% yields for similar amines, while notes challenges in isolating diisopropylamine derivatives. Resolve by optimizing stoichiometry (1:1.2 amine:precursor ratio) and reaction time (24–48 hours) .

- Fluorine Stability : suggests hydrolytic instability, whereas implies robustness. This discrepancy may arise from solvent effects (e.g., stability in aprotic vs. protic media) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.